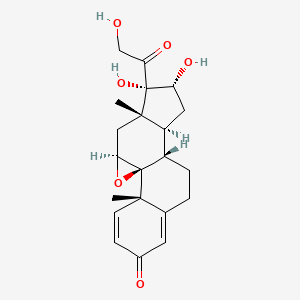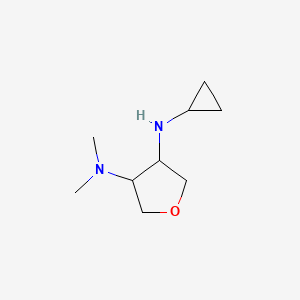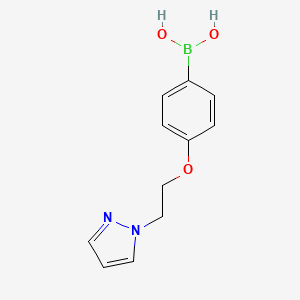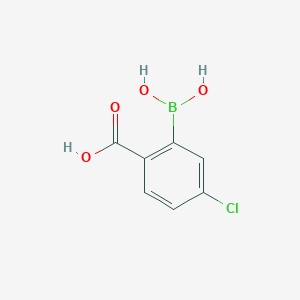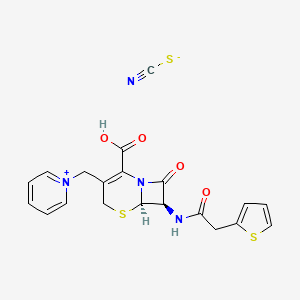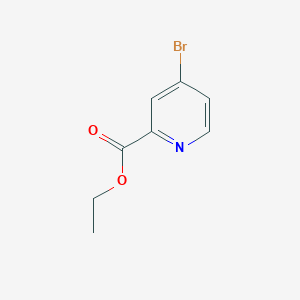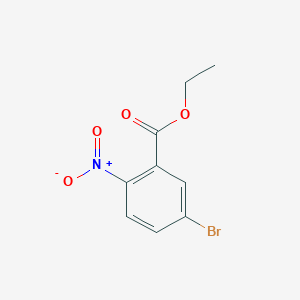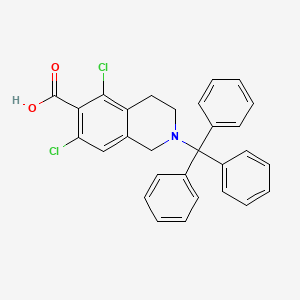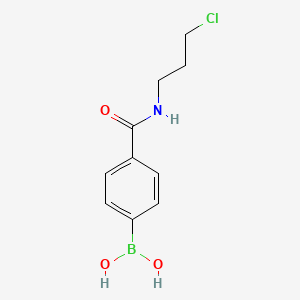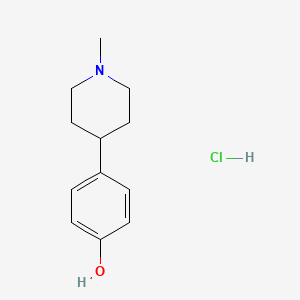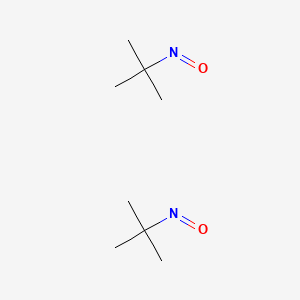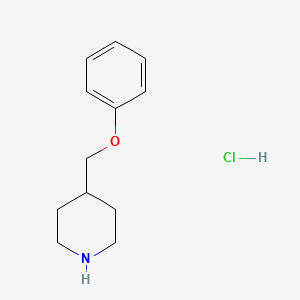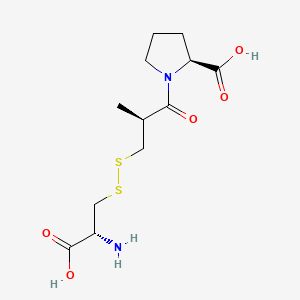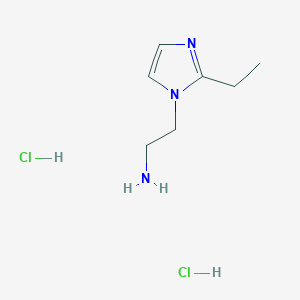
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride
Übersicht
Beschreibung
“2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is a chemical compound with the CAS Number: 113741-02-9 . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 . It is typically stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, (1-Methyl-1 H -imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1 H -imidazole or by treating 2-acyl-1 H -imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is represented by the linear formula C7 H13 N3 .Physical And Chemical Properties Analysis
“2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride” is a liquid at room temperature . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazoline derivatives, including compounds structurally related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, have been explored as corrosion inhibitors for metals. Research by Zhang et al. (2015) examined similar compounds for their effectiveness in preventing corrosion of mild steel in hydrochloric acid solution, suggesting potential applications in industrial settings (Zhang et al., 2015).
DNA Interaction and Cytotoxicity
Cu(II) complexes of ligands structurally similar to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride have been synthesized and evaluated for their DNA-binding properties and cytotoxicity. Kumar et al. (2012) explored these complexes, revealing their potential in biomedical research and therapeutic applications (Kumar et al., 2012).
Synthesis and Characterization
The synthesis and characterization of 2-(1-Imidazolyl)ethanamine, closely related to the compound , was detailed by Ri-sheng (2010). This highlights the compound's utility in chemical synthesis and its potential as a precursor for more complex molecules (Ri-sheng, 2010).
Antimicrobial Studies
A study by Rajkumar et al. (2014) on derivatives of 1H-imidazole, which shares the imidazole group with 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, demonstrated significant antibacterial and antifungal activities. This suggests potential applications of related compounds in the development of new antimicrobial agents (Rajkumar et al., 2014).
Albumin Binding
A study by Silveira et al. (2013) examined copper(II) complexes containing imidazole moieties, like 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride, for their binding capacity with serum albumin. This research is relevant for understanding drug-protein interactions and designing therapeutics (Silveira et al., 2013).
Antiprotozoal Activity
Pérez‐Villanueva et al. (2013) synthesized and evaluated derivatives of 1H-imidazole for their activity against protozoal infections. The findings indicate that compounds related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride could have applications in treating protozoal diseases (Pérez‐Villanueva et al., 2013).
Antibacterial Schiff's Bases
Research by Patel et al. (2011) involved synthesizing Schiff's bases from compounds structurally related to 2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride. These bases showed notable antibacterial activity, underscoring the compound's relevance in medicinal chemistry (Patel et al., 2011).
Eigenschaften
IUPAC Name |
2-(2-ethylimidazol-1-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-2-7-9-4-6-10(7)5-3-8;;/h4,6H,2-3,5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEOMYSFZPFLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethyl-1H-imidazol-1-YL)ethanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



